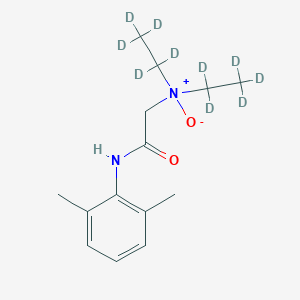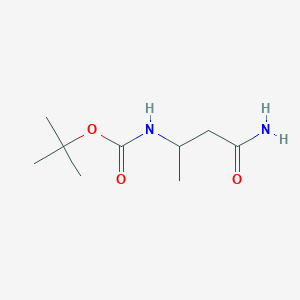
Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound is commonly referred to as t-Butyl carbamate and is an organic compound with the chemical formula C8H16N2O3.
Mecanismo De Acción
The mechanism of action of t-Butyl carbamate is not well understood. However, it is believed that this compound acts as a nucleophile in organic reactions. It can also act as a source of carbon dioxide in some reactions.
Efectos Bioquímicos Y Fisiológicos
T-Butyl carbamate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not considered to be harmful to humans or the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using t-Butyl carbamate in lab experiments is its stability. This compound is relatively stable and can be stored for long periods without significant degradation. Additionally, t-Butyl carbamate is easy to handle and can be used in a variety of reactions. However, one limitation of using this compound is that it is relatively expensive compared to other reagents.
Direcciones Futuras
There are several potential future directions for the use of t-Butyl carbamate in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. Additionally, t-Butyl carbamate could be used as a protecting group for amines in the synthesis of new organic compounds. Further research is needed to fully understand the potential applications of t-Butyl carbamate in scientific research.
Conclusion
In conclusion, t-Butyl carbamate is a chemical compound that has potential applications in scientific research. It can be synthesized using several methods and has been used as a protecting group for amines in organic synthesis. T-Butyl carbamate has low toxicity and is relatively stable, making it an attractive reagent for lab experiments. Further research is needed to fully understand the potential applications of t-Butyl carbamate in scientific research.
Métodos De Síntesis
The synthesis of t-Butyl carbamate can be carried out in several ways. One method involves the reaction of t-Butyl isocyanate with methyl acetoacetate in the presence of a base. Another method involves the reaction of t-Butyl isocyanate with diethyl malonate in the presence of a base. Both methods result in the formation of t-Butyl carbamate.
Aplicaciones Científicas De Investigación
T-Butyl carbamate has been used in scientific research for various applications. One of the primary uses of this compound is as a protecting group for amines in organic synthesis. It can also be used as a reagent in the synthesis of β-lactams and amino acids. Additionally, t-Butyl carbamate has been used in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
143979-27-5 |
|---|---|
Nombre del producto |
Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) |
Fórmula molecular |
C9H18N2O3 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
tert-butyl N-(4-amino-4-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C9H18N2O3/c1-6(5-7(10)12)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13) |
Clave InChI |
RHTSOFOGPVTVGP-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)N)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(CC(=O)N)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



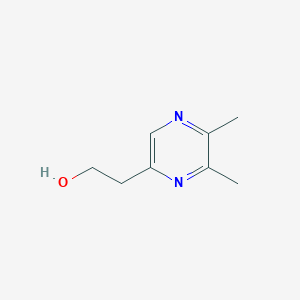
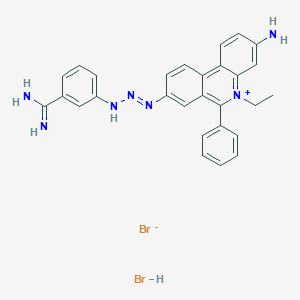
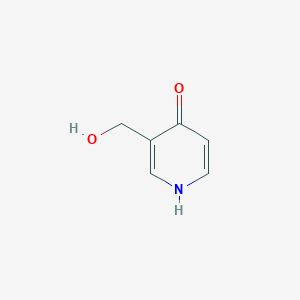
![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)


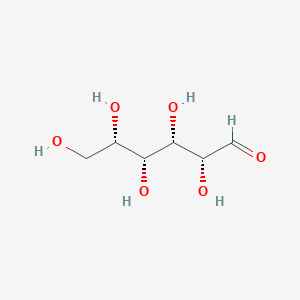
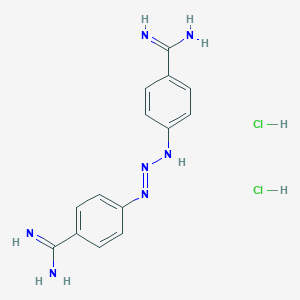
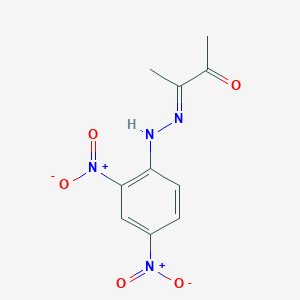
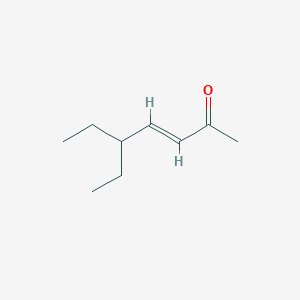
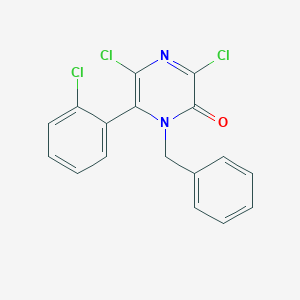
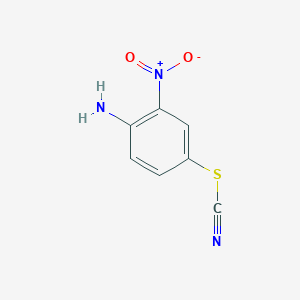
![2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol](/img/structure/B119081.png)
